molecular formula C15H16N4O5S B12917081 7H-1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine-6-carboxylic acid, 3-(3,5-dimethoxy-4-ethoxyphenyl)- CAS No. 126598-34-3

7H-1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine-6-carboxylic acid, 3-(3,5-dimethoxy-4-ethoxyphenyl)-

Cat. No.: B12917081
CAS No.: 126598-34-3
M. Wt: 364.4 g/mol
InChI Key: WXXQSZVSRGXIJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7H-1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine-6-carboxylic acid, 3-(3,5-dimethoxy-4-ethoxyphenyl)- is a heterocyclic compound that combines the structural features of triazole and thiadiazine rings. This compound is part of a broader class of triazolothiadiazines, which are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

The synthesis of 7H-1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine-6-carboxylic acid, 3-(3,5-dimethoxy-4-ethoxyphenyl)- typically involves a condensation reaction between aryl α-bromo ketones and thiocarbohydrazide. This is followed by treatment with ortho esters in the presence of trifluoroacetic acid under mild conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Often involves nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

7H-1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine-6-carboxylic acid, 3-(3,5-dimethoxy-4-ethoxyphenyl)- has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar compounds include other triazolothiadiazines, such as:

  • 1,2,4-Triazolo(5,1-b)(1,3,5)thiadiazines
  • 1,2,4-Triazolo(1,5-c)(1,3,5)thiadiazines
  • 1,2,3-Triazolo(5,1-b)(1,3,4)thiadiazines

Properties

CAS No.

126598-34-3

Molecular Formula

C15H16N4O5S

Molecular Weight

364.4 g/mol

IUPAC Name

3-(4-ethoxy-3,5-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-6-carboxylic acid

InChI

InChI=1S/C15H16N4O5S/c1-4-24-12-10(22-2)5-8(6-11(12)23-3)13-16-17-15-19(13)18-9(7-25-15)14(20)21/h5-6H,4,7H2,1-3H3,(H,20,21)

InChI Key

WXXQSZVSRGXIJN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1OC)C2=NN=C3N2N=C(CS3)C(=O)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.